molecular formula C8H4N3NaO2S B6191334 sodium 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate CAS No. 2680538-90-1

sodium 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B6191334
CAS No.: 2680538-90-1
M. Wt: 229.19 g/mol
InChI Key: UIMAERZZQFTJPQ-UHFFFAOYSA-M
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Description

Sodium 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains a pyridine ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 2-aminopyridine with carbon disulfide and sodium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or water .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the pyridine and thiadiazole rings.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Sodium 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds such as pyridine-2-carboxylic acid and its derivatives.

    Thiadiazole derivatives: Compounds like 1,3,4-thiadiazole-2-thiol and its analogs.

Uniqueness

Sodium 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate is unique due to the combination of the pyridine and thiadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

2680538-90-1

Molecular Formula

C8H4N3NaO2S

Molecular Weight

229.19 g/mol

IUPAC Name

sodium;5-pyridin-2-yl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C8H5N3O2S.Na/c12-8(13)7-11-10-6(14-7)5-3-1-2-4-9-5;/h1-4H,(H,12,13);/q;+1/p-1

InChI Key

UIMAERZZQFTJPQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(S2)C(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

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